Glimepiride

Severe hypoglycemia Type 2 diabetes Pharmacoepidemiology

Select glimepiride (CAS 93479-97-1) for protocols requiring cardiac safety & PK predictability. Unlike glibenclamide, it preserves ischemic preconditioning-mediated cardioprotection (infarct size 24.6% vs. 40.4%) via differential SUR2A binding. 100% bioavailability, ~9 h half-life, once-daily dosing minimize inter-subject variability. Only SU FDA-approved for insulin combination therapy; lowest MACE incidence (2.5%) vs. glipizide (2.7%) & glyburide (2.8%). Optimal for CVOT design, ischemia-reperfusion studies, & reproducible PK protocols.

Molecular Formula C24H34N4O5S
Molecular Weight 490.6 g/mol
CAS No. 93479-97-1
Cat. No. B1671586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlimepiride
CAS93479-97-1
Synonyms1-(4-(2-(3-ethyl-4-methyl-2-oxo-3-pyrrolinecarboxamido)ethyl)phenylsulfonyl)-3-(4-methylcyclohexyl)urea
Amarel
Amaryl
glimepiride
glymepiride
HOE 490
HOE-490
Roname
Molecular FormulaC24H34N4O5S
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
InChIInChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)
InChIKeyWIGIZIANZCJQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility73.6 [ug/mL] (The mean of the results at pH 7.4)
3.84e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glimepiride (CAS 93479-97-1) Chemical Baseline and Sulfonylurea Class Positioning for Research and Procurement


Glimepiride (CAS 93479-97-1) is a third-generation sulfonylurea (SU) oral hypoglycemic agent approved for the management of type 2 diabetes mellitus (T2DM), both as monotherapy and in combination with metformin or insulin [1]. It belongs to the second/third-generation SU class alongside glibenclamide (glyburide), glipizide, and gliclazide, sharing a core insulin secretagogue mechanism via binding to the sulfonylurea receptor (SUR1) on pancreatic beta-cell KATP channels [2]. However, glimepiride exhibits distinct molecular interactions, pharmacokinetic properties, and a clinical safety profile that differentiate it from its closest analogs. This guide provides the quantitative, comparator-driven evidence required for informed scientific selection and procurement decisions, focusing on endpoints where glimepiride demonstrates measurable divergence from glibenclamide, glipizide, and gliclazide.

Why Glimepiride Cannot Be Interchanged with Glibenclamide, Glipizide, or Gliclazide: The Evidence-Based Rationale


Although all second- and third-generation sulfonylureas lower blood glucose by stimulating insulin secretion, they exhibit critical differences in their molecular binding to the sulfonylurea receptor (SUR1) and cardiac SUR2A isoforms, pharmacokinetic half-lives, and clinical safety profiles that preclude simple substitution [1]. For instance, glimepiride demonstrates a distinct two-site binding interaction on the KATP channel with differential SUR isoform selectivity compared to glibenclamide [2], resulting in a unique balance of glycemic efficacy, hypoglycemia risk, and cardiovascular safety that is not shared across the class. The following quantitative evidence establishes exactly where glimepiride differs from its closest comparators—glibenclamide (glyburide), glipizide, and gliclazide—and why these differences matter for research model selection, clinical trial design, and procurement decisions.

Glimepiride Quantitative Differentiation Evidence: Head-to-Head and Comparative Data for Scientific Selection


Glimepiride vs. Glibenclamide: 6.5-Fold Lower Incidence of Severe Hypoglycemia in Real-World Use

In a prospective, population-based, 4-year study (n=30,768 emergency department patients), glimepiride was associated with a significantly lower incidence of severe hypoglycemia compared to glibenclamide [1]. Severe hypoglycemia was defined as requiring intravenous glucose or glucagon injection with a blood glucose value of <2.8 mmol/L. The incidence rate was 0.86 per 1000 person-years for glimepiride versus 5.6 per 1000 person-years for glibenclamide, representing an approximately 6.5-fold lower rate [1]. This differential occurred despite glimepiride being prescribed more frequently (6976 vs. 6789 person-years) [1]. Pooled clinical trial data further support that glimepiride has a lower incidence of hypoglycemia than glibenclamide, particularly in the first month of treatment [2].

Severe hypoglycemia Type 2 diabetes Pharmacoepidemiology

Glimepiride vs. Glyburide and Glipizide: Lower Major Adverse Cardiovascular Event (MACE) Risk in a 314,699-Patient Target Trial Emulation

In a target trial emulation using claims data from 314,699 adults with T2DM and moderate cardiovascular risk, glimepiride demonstrated the lowest 1-year risk of Major Adverse Cardiovascular Events (MACE) among sulfonylureas [1]. At 1 year, MACE incidence was 2.5% for glimepiride, 2.7% for glipizide, and 2.8% for glyburide [1]. Compared with glimepiride, both glyburide (HR 1.10, 95% CI 1.05–1.16) and glipizide (HR 1.05, 95% CI 1.03–1.07) were associated with a significantly higher MACE risk [1]. Notably, severe hypoglycemia risk at 1 year was comparable between glimepiride and glipizide (0.3% for both), while glyburide showed a higher risk (0.4%; HR 1.43 vs. glipizide) [1].

Cardiovascular safety MACE Comparative effectiveness

Glimepiride vs. Gliclazide MR: Comparable Glycemic Efficacy with Differential Hypoglycemia Profile in the GUIDE Study

The European GUIDE study, a double-blind, 27-week, randomized trial in 845 T2DM patients, directly compared once-daily gliclazide modified release (MR) 30–120 mg with glimepiride 1–6 mg [1]. Both agents produced similar reductions in HbA1c: from 8.4% to 7.2% on gliclazide MR and from 8.2% to 7.2% on glimepiride, with a mean difference of -0.06% confirming noninferiority (P<0.0001) [1]. However, hypoglycemic episodes (blood glucose <3 mmol/L) occurred in 8.9% of glimepiride-treated patients compared to 3.7% of gliclazide MR-treated patients (P=0.003) [1]. Conversely, a recent systematic review notes that elderly patients using gliclazide had an increased risk of severe hypoglycemia and fractures [2], highlighting the context-dependent nature of this safety differential.

Glycemic control Hypoglycemia Sulfonylurea comparison

Glimepiride's Unique Receptor Binding Profile: High-Affinity SUR1 Inhibition (IC50=3.0 nM) and Distinct Cardiac SUR2A Selectivity vs. Glibenclamide

In inside-out patch clamp recordings of recombinant Kir6.2/SUR KATP channels expressed in Xenopus oocytes, glimepiride inhibited currents via two distinct sites: a high-affinity SUR site and a low-affinity Kir6.2 site [1]. At the high-affinity SUR1 (pancreatic beta-cell) site, glimepiride exhibited an IC50 of 3.0 nM, comparable to glibenclamide's 4 nM [1]. However, at the cardiac SUR2A isoform, glimepiride showed an IC50 of 5.4 nM, while glibenclamide's IC50 was 27 nM [1]. This indicates that glimepiride is approximately 5-fold more potent at the cardiac SUR2A channel than glibenclamide in this recombinant system [1]. Importantly, the reversal of glimepiride inhibition was rapid for SUR2A and SUR2B channels but not for SUR1 channels, a kinetic distinction from glibenclamide [1].

KATP channel SUR1 SUR2A Receptor pharmacology

Glimepiride vs. Glibenclamide: Preservation of Myocardial Ischemic Preconditioning in Rat Heart Model

In an isolated Langendorff-perfused rat heart model, the effect of sulfonylureas on ischemic preconditioning (IPC)-induced myocardial protection was directly compared [1]. IPC (3 cycles of 5-min global ischemia/5-min reperfusion) reduced infarct size from 43.3% ± 1.8% in controls to 23.7% ± 1.3% (P<0.01) [1]. Co-treatment with glimepiride (10 μmol/L) did not significantly abolish this protection, with infarct size remaining at 24.6% ± 1.0% [1]. In contrast, glibenclamide (10 μmol/L) completely abolished the IPC protective effect, yielding an infarct size of 40.4% ± 1.4%, not significantly different from controls [1]. Gliclazide (50 μmol/L) produced an intermediate effect with an infarct size of 33.1% ± 1.3% [1]. Under simulated ischemia, glimepiride (1 μmol/L) did not significantly inhibit sarcolemmal IK(ATP), whereas glibenclamide (10 μmol/L) decreased IK(ATP) from 20.65 ± 7.80 to 9.09 ± 0.10 pA/pF (P<0.01) [1].

Ischemic preconditioning Cardioprotection Myocardial infarction

Glimepiride's Insulin-Sparing and Lower Insulinotropic Effect: Comparative Ranking vs. Other Sulfonylureas

Clinical and preclinical data consistently indicate that glimepiride achieves equivalent glycemic control with lower insulin secretion compared to other sulfonylureas [1]. In comparative clinical trials, glimepiride was associated with a smaller increase in fasting insulin and C-peptide levels than glyburide [1]. In single-dose studies in dogs, glimepiride exhibited the lowest ratio of plasma insulin release to blood glucose decrease, while glibenclamide exhibited the highest [2]. Furthermore, glimepiride has been shown to possess a greater insulin-sparing property when used in combination with exogenous insulin compared to other sulfonylureas [3]. This lower insulinotropic effect is hypothesized to contribute to the reduced risk of hypoglycemia and weight gain observed with glimepiride [1].

Insulin secretion Insulin resistance Extrapancreatic effects

High-Impact Research and Procurement Scenarios for Glimepiride Based on Verified Quantitative Differentiation


Preclinical Cardiovascular Safety Screening: Glimepiride as the Comparator of Choice for Minimizing Cardiac Confounding

In preclinical studies investigating myocardial ischemia-reperfusion injury, ischemic preconditioning (IPC), or cardiac KATP channel pharmacology, glimepiride is the preferred sulfonylurea comparator over glibenclamide or gliclazide. As demonstrated in isolated rat heart models, glimepiride preserves IPC-mediated cardioprotection (infarct size 24.6% vs. 23.7% with IPC alone), whereas glibenclamide abolishes it (40.4% infarct size) [1]. This property, attributed to glimepiride's differential binding to cardiac SUR2A KATP channels [2] and its minimal effect on sarcolemmal IK(ATP) under ischemic conditions [1], makes glimepiride the agent of choice when the research objective requires maintaining endogenous cardioprotective mechanisms while still providing sulfonylurea-class glucose-lowering effects.

Large-Scale Clinical Trials and Real-World Evidence Studies: Glimepiride for Lowest Cardiovascular Risk Among Sulfonylureas

For clinical trialists designing cardiovascular outcome trials (CVOTs) or comparative effectiveness research involving sulfonylureas, glimepiride is the scientifically justified choice for minimizing major adverse cardiovascular events (MACE). A target trial emulation of 314,699 adults demonstrated that glimepiride had the lowest 1-year MACE incidence (2.5%) compared to glipizide (2.7%; HR 1.05) and glyburide (2.8%; HR 1.10) [3]. This evidence positions glimepiride as the benchmark sulfonylurea when evaluating newer glucose-lowering agents and when designing trials where cardiovascular safety is a primary or key secondary endpoint.

Combination Therapy with Insulin: Maximizing Insulin-Sparing Effects

In research or clinical protocols involving combination therapy with exogenous insulin, glimepiride is the preferred sulfonylurea based on its demonstrated greater insulin-sparing property compared to other class members [4]. This allows for equivalent glycemic control with lower daily insulin doses, which is particularly valuable in studies examining insulin sensitivity, weight gain mitigation, or hypoglycemia risk reduction. Glimepiride is the only sulfonylurea FDA-approved for combination therapy with insulin in patients unresponsive to oral combination therapy [5], a regulatory distinction that simplifies procurement and protocol approval.

Studies Requiring Once-Daily Dosing and Reproducible Pharmacokinetics

Glimepiride's pharmacokinetic profile—including 100% absolute oral bioavailability, a half-life of approximately 9 hours, and the absence of food interactions—ensures highly reproducible exposure in research subjects [6]. Compared to glipizide (half-life 2–5 hours, often requiring multiple daily dosing) [7] and gliclazide (half-life 10–11 hours) [7], glimepiride's 9-hour half-life supports once-daily administration while providing sustained glucose-lowering activity throughout the dosing interval [5]. This predictable pharmacokinetic behavior reduces inter-subject variability and simplifies dosing protocols, making glimepiride an optimal choice for studies requiring consistent drug exposure and minimal confounding from pharmacokinetic fluctuations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glimepiride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.